

An In-depth Guide to the Chemical Identity of Aureothricin

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For Researchers, Scientists, and Drug Development Professionals

Aureothricin is a dithiolopyrrolone antibiotic first isolated from Streptomyces species.[1][2] It exhibits a broad spectrum of antimicrobial activity against many Gram-positive and some Gram-negative bacteria.[3] Its mode of action involves the inhibition of bacterial RNA polymerase.[4] This guide provides a concise yet comprehensive overview of the key chemical identifiers for **Aureothricin**, presenting the data in a structured format for ease of reference and comparison.

Chemical Identifiers and Properties

The accurate identification of a chemical compound is fundamental for research, development, and regulatory purposes. A variety of identifiers are used to define **Aureothricin**, each providing a different layer of information, from its systematic name to its structure in a machine-readable format.

The following table summarizes the primary chemical identifiers and key properties of **Aureothricin**.



Identifier Type	Data	Reference(s)
IUPAC Name	N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide	[4]
CAS Registry Number	574-95-8	[1][5]
PubChem Compound ID (CID)	68460	[4]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂ S ₂	[4]
Molecular Weight	242.32 g/mol	[1]
InChI	InChl=1S/C9H10N2O2S2/c1- 3-6(12)10-7-8-5(4-14-15- 8)11(2)9(7)13/h4H,3H2,1-2H3, (H,10,12)	[4]
InChlKey	UGZYFXMSMFMTSM- UHFFFAOYSA-N	[4]
Canonical SMILES	CCC(=O)NC1=C2C(=CSS2)N(C1=O)C	[1][4][5]
Synonyms	Propionopyrrothine	[5]

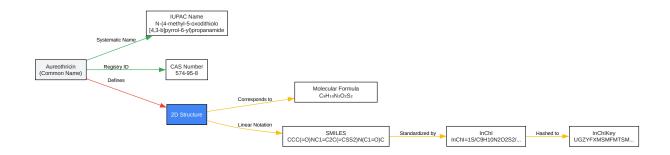
Methodology for Identifier Verification

The data presented in this guide was aggregated from authoritative chemical databases, including PubChem, the CAS Registry, and peer-reviewed scientific literature. Each identifier was cross-referenced across multiple sources to ensure accuracy and consistency. The IUPAC name, InChI, InChIKey, and Canonical SMILES are computationally generated descriptors provided by PubChem, which adhere to standardized chemical nomenclature and representation rules.[4]

Logical Relationship of Chemical Identifiers

The various identifiers for **Aureothricin** are interconnected, each serving a distinct purpose in defining the molecule. The following diagram illustrates the logical flow from the common name to the detailed structural representations.





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Caption: Logical relationships between **Aureothricin**'s chemical identifiers.

Note: This guide focuses exclusively on the chemical identifiers of **Aureothricin**. Detailed experimental protocols for its isolation, synthesis, or biological assays are beyond the scope of this document but can be found in the cited literature.

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- 4. Aureothricin | C9H10N2O2S2 | CID 68460 PubChem [pubchem.ncbi.nlm.nih.gov]







- 5. Aureothricin | 574-95-8 | AA32530 | Biosynth [biosynth.com]
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